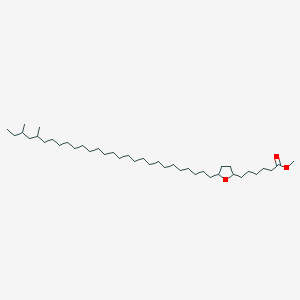

![molecular formula C7H15ClN2 B096173 8-Metil-3,8-diazabiciclo[3.2.1]octano dihidrocloruro CAS No. 17783-50-5](/img/structure/B96173.png)

8-Metil-3,8-diazabiciclo[3.2.1]octano dihidrocloruro

Descripción general

Descripción

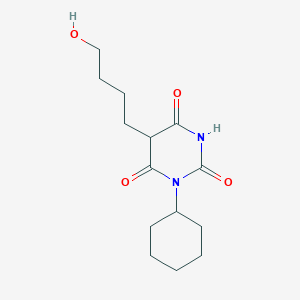

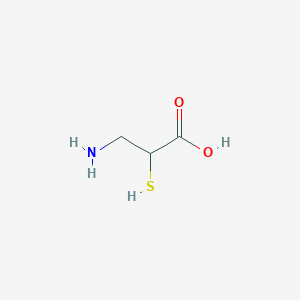

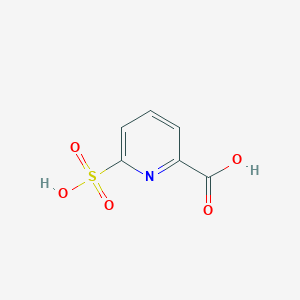

8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a useful research compound. Its molecular formula is C7H15ClN2 and its molecular weight is 162.66 g/mol. The purity is usually 95%.

The exact mass of the compound 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de alcaloides de tropano

El andamiaje 8-azabiciclo[3.2.1]octano, que es una parte central de la estructura del 8-Metil-3,8-diazabiciclo[3.2.1]octano dihidrocloruro, también es el núcleo de la familia de alcaloides de tropano . Estos alcaloides muestran una amplia gama de interesantes actividades biológicas . La investigación dirigida a la preparación de esta estructura básica de manera estereoselectiva ha atraído la atención de muchos grupos de investigación en todo el mundo .

Actividad Nematicida

Los compuestos derivados del this compound han mostrado una prometedora actividad nematicida . Por ejemplo, la 3-(tert-butilimino)-5-cloro-2-(8-metil-8-azabiciclo[3.2.1]octan-3-il)-2,3-dihidro-1H-isoindol-1-ona mostró una buena tasa letal (75%) contra los nematodos de la madera de pino B. xylophilus . Otro compuesto, la 3-[(4-metoxifenil)imino]-2-(8-metil-8-azabiciclo[3.2.1]octan-3-il)-2,3-dihidro-1H-isoindol-1-ona, mostró actividades de inhibición contra los nematodos de la raíz M. incognita .

Influencia de los neurotransmisores

La serotonina (5-hidroxitriptamina, 5-HT) es un importante neurotransmisor monoamina que existe ampliamente tanto en vertebrados como en invertebrados . Se encuentra en los sistemas nervioso central, digestivo y reproductivo de los nematodos e influye en varias conductas biológicas como la alimentación, el movimiento y la reproducción . Los compuestos derivados del this compound, que son ligandos clásicos del receptor 5-HT de mamíferos, muestran cierta actividad nematicida .

Safety and Hazards

Direcciones Futuras

As for future directions, the 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many researchers . This suggests that 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride could potentially be used in the synthesis of new tropane alkaloids with interesting biological activities.

Mecanismo De Acción

Target of Action

The compound’s structure is similar to that of tropane alkaloids , which are known to interact with various neurotransmitter receptors in the nervous system.

Mode of Action

Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner, potentially influencing neurotransmitter activity.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride can be achieved via a three-step reaction pathway involving the condensation of 1,5-diaminopentane with cyclopentanone, followed by cyclization and quaternization reactions.", "Starting Materials": ["1,5-diaminopentane", "cyclopentanone", "hydrochloric acid", "sodium hydroxide", "methanol", "diethyl ether"], "Reaction": [ "Step 1: Condensation of 1,5-diaminopentane with cyclopentanone in methanol using hydrochloric acid as a catalyst to form 5-(cyclopentylamino)pentan-2-one", "Step 2: Cyclization of 5-(cyclopentylamino)pentan-2-one with sodium hydroxide in methanol to form 8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one", "Step 3: Quaternization of 8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one with hydrochloric acid in diethyl ether to form 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride" ] } | |

Número CAS |

17783-50-5 |

Fórmula molecular |

C7H15ClN2 |

Peso molecular |

162.66 g/mol |

Nombre IUPAC |

8-methyl-3,8-diazabicyclo[3.2.1]octane;hydrochloride |

InChI |

InChI=1S/C7H14N2.ClH/c1-9-6-2-3-7(9)5-8-4-6;/h6-8H,2-5H2,1H3;1H |

Clave InChI |

RQAHQTGRZQIGEC-UHFFFAOYSA-N |

SMILES |

CN1C2CCC1CNC2.Cl |

SMILES canónico |

CN1C2CCC1CNC2.Cl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.